molecular formula C14H14F3NO3S B12248388 4,4,4-trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide

4,4,4-trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide

Cat. No.: B12248388
M. Wt: 333.33 g/mol
InChI Key: OSLARQCSJHSCBZ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of trifluoromethyl groups and heterocyclic rings in its structure imparts distinct physicochemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This is followed by intramolecular cyclization under reflux conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4,4-Trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione
  • Ethyl 4,4,4-trifluoro-2-butynoate
  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid

Uniqueness

4,4,4-Trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide is unique due to the combination of trifluoromethyl groups and heterocyclic rings in its structure. This imparts distinct physicochemical properties, such as high thermal stability and resistance to degradation, which are not commonly found in similar compounds .

Properties

Molecular Formula

C14H14F3NO3S

Molecular Weight

333.33 g/mol

IUPAC Name

4,4,4-trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]butanamide

InChI

InChI=1S/C14H14F3NO3S/c15-14(16,17)6-5-13(20)18-8-9(19)10-3-4-11(21-10)12-2-1-7-22-12/h1-4,7,9,19H,5-6,8H2,(H,18,20)

InChI Key

OSLARQCSJHSCBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)C(CNC(=O)CCC(F)(F)F)O

Origin of Product

United States

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